
Dalfopristin
Structure
2D Structure

3D Structure
Eigenschaften
Key on ui mechanism of action |
The site of action of dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis. The site of action of quinupristin and dalfopristin is the bacterial ribosome. Dalfopristin has been shown to inhibit the early phase of protein synthesis while quinupristin inhibits the late phase of protein synthesis. Synercid is bactericidal against isolates of methicillin-susceptible and methicillin-resistant staphylococci. The mode of action of Synercid differs from that of other classes of antibacterial agents such as beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides and tetracyclines. Therefore, there is no cross resistance between Synercid and these agents when tested by the minimum inhibitory concentration (MIC) method. The unique mechanism of action for quinupristin and dalfopristin is inhibition of the late (peptide chain elongation inhibition) and early (peptidyl transferase inhibition and resultant conformational changes) phases of protein synthesis, respectively, by binding at different sites on the 50S subunit of the bacterial ribosome. Antagonism of beta-lactams, aminoglycosides, glycopeptides, quinolones, macrolides, lincosamides, or tetracyclines has not occurred in vitro. The bacterial ribosome is a primary target of several classes of antibiotics. Investigation of the structure of the ribosomal subunits in complex with different antibiotics can reveal the mode of inhibition of ribosomal protein synthesis. Analysis of the interactions between antibiotics and the ribosome permits investigation of the specific effect of modifications leading to antimicrobial resistances. Streptogramins are unique among the ribosome-targeting antibiotics because they consist of two components, streptogramins A and B, which act synergistically. Each compound alone exhibits a weak bacteriostatic activity, whereas the combination can act bactericidal. The streptogramins A display a prolonged activity that even persists after removal of the drug. However, the mode of activity of the streptogramins has not yet been fully elucidated, despite a plethora of biochemical and structural data. RESULTS: The investigation of the crystal structure of the 50S ribosomal subunit from Deinococcus radiodurans in complex with the clinically relevant streptogramins quinupristin and dalfopristin reveals their unique inhibitory mechanism. Quinupristin, a streptogramin B compound, binds in the ribosomal exit tunnel in a similar manner and position as the macrolides, suggesting a similar inhibitory mechanism, namely blockage of the ribosomal tunnel. Dalfopristin, the corresponding streptogramin A compound, binds close to quinupristin directly within the peptidyl transferase centre affecting both A- and P-site occupation by tRNA molecules. The crystal structure indicates that the synergistic effect derives from direct interaction between both compounds and shared contacts with a single nucleotide, A2062. Upon binding of the streptogramins, the peptidyl transferase centre undergoes a significant conformational transition, which leads to a stable, non-productive orientation of the universally conserved U2585. Mutations of this rRNA base are known to yield dominant lethal phenotypes. It seems, therefore, plausible to conclude that the conformational change within the peptidyl transferase centre is mainly responsible for the bactericidal activity of the streptogramins and the post-antibiotic inhibition of protein synthesis. |
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CAS-Nummer |
112362-50-2 |
Molekularformel |
C34H50N4O9S |
Molekulargewicht |
690.8 g/mol |
IUPAC-Name |
(6R,7S,10R,11R,12E,17Z,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C34H50N4O9S/c1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b10-9-,12-11+,23-18+/t24-,25-,28-,31-,32-/m1/s1 |
InChI-Schlüssel |
SUYRLXYYZQTJHF-KDGYIZLOSA-N |
SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Isomerische SMILES |
CCN(CC)CCS(=O)(=O)[C@@H]1CCN2[C@H]1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C\C(=C\[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)\C)C)C(C)C |
Kanonische SMILES |
CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
Aussehen |
Solid powder |
Color/Form |
Slightly yellow to yellow powder White solid |
melting_point |
approximately 150 °C |
Andere CAS-Nummern |
112362-50-2 |
Physikalische Beschreibung |
Solid |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
7.16e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
26-(2-diethylaminoethyl)sulfonylpristamycin IIB dalfopristin RP 54476 RP-54476 |
Dampfdruck |
8.83X10-29 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Beschreibung
Contextualizing Streptogramin Antibiotics within Antimicrobial Research
Streptogramin antibiotics represent a class of natural products produced by various bacteria, including Streptomyces species pasteur.frresearchgate.netnih.gov. They are characterized by their unique mechanism of action involving the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit wikipedia.orgwikipedia.orgresearchgate.netnih.gov. Streptogramins are composed of two chemically distinct components: group A (polyunsaturated macrolactones) and group B (cyclic hexadepsipeptides) researchgate.netnih.govacs.orgresearchgate.net. While each component individually exhibits moderate bacteriostatic activity, the combination of group A and group B streptogramins results in a significantly enhanced, often bactericidal, effect wikipedia.orgresearchgate.netnih.govnih.gov. This synergistic interaction is a key area of research within the field of antimicrobial studies.
Streptogramins have gained prominence in antimicrobial research due to their activity against a range of Gram-positive bacteria, including those that have developed resistance to other antibiotic classes aafp.orgjwatch.orgoup.com. The increasing prevalence of multidrug-resistant organisms, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREF), has underscored the importance of antibiotic classes like streptogramins that retain activity against these challenging pathogens wikipedia.orgwikipedia.orgaafp.orgjwatch.orgoup.com.
Historical Trajectory of Dalfopristin Research and Development
Research into streptogramin antibiotics dates back several decades, with the isolation of natural compounds like pristinamycin (B1678112) and virginiamycin pasteur.frresearchgate.netnih.gov. The limited water solubility of the natural streptogramins posed challenges for therapeutic use, particularly for intravenous administration nih.gov. This limitation spurred research into the development of semi-synthetic derivatives with improved pharmacokinetic properties pasteur.frnih.gov.
This compound emerged from these efforts as a semi-synthetic analogue of pristinamycin IIA (a group A streptogramin) newdrugapprovals.orgnih.gov. Its synthesis involves the addition of 2-diethylaminoethanethiol to the dehydroproline ring of pristinamycin IIA, followed by oxidation to the sulfone newdrugapprovals.org. This modification results in a more hydrophobic compound with an ionizable group, facilitating the creation of a salt form newdrugapprovals.org.
The development of this compound was closely linked with that of quinupristin (B39894), a semi-synthetic derivative of pristinamycin IA (a group B streptogramin) wikipedia.orgnih.gov. The synergistic activity observed when group A and group B streptogramins are combined led to the development of the quinupristin/dalfopristin combination wikipedia.orgresearchgate.netnih.govnih.gov. While there is limited information available on the regulatory and commercialization history of this compound as a standalone compound, the quinupristin/dalfopristin combination received approval in 1999 wikipedia.orgnewdrugapprovals.org.
Early research focused on the in vitro activity of the combination against various Gram-positive bacteria, including resistant strains aafp.orgoup.com. Studies demonstrated its effectiveness against VREF and methicillin-susceptible Staphylococcus aureus (MSSA), among others wikipedia.orgwikipedia.orgaafp.org. Research also investigated the mechanism behind the synergistic interaction between this compound and quinupristin at the ribosomal level wikipedia.orgwikipedia.orgnih.gov.
Fundamental Research Questions and Challenges Pertaining to this compound
Academic research on this compound continues to address fundamental questions related to its mechanism, synergy, and the challenge of bacterial resistance. Key research areas include:
Mechanism of Synergy: While it is known that this compound binds to the 50S ribosomal subunit and induces a conformational change that enhances quinupristin binding, the precise molecular details of this interaction and the subsequent inhibition of protein synthesis are still subjects of investigation wikipedia.orgwikipedia.orgnih.govdrugbank.com. Research aims to fully elucidate how this compound's binding facilitates quinupristin's action and how this dual binding leads to a bactericidal effect, unlike the bacteriostatic effect of individual components wikipedia.orgresearchgate.netnih.gov.
Resistance Mechanisms: Bacteria can develop resistance to streptogramins through various mechanisms, including enzymatic inactivation, efflux pumps, and modifications to the ribosomal target site wikipedia.orgacs.orgtaylorandfrancis.com. For this compound (a group A streptogramin), resistance can be conferred by enzymes like streptogramin A acetyltransferases (Vat) taylorandfrancis.comresearchgate.net. Research is ongoing to understand the structural basis of these resistance mechanisms and to develop strategies to overcome them, such as identifying inhibitors of resistance enzymes or designing modified streptogramins that are not susceptible to inactivation acs.orgresearchgate.netacs.org. Efflux pumps can also contribute to reduced intracellular concentrations of this compound wikipedia.orgtaylorandfrancis.com.
Structure-Activity Relationships: Studies continue to explore the relationship between the chemical structure of this compound and its analogues and their biological activity, including ribosomal binding affinity, synergistic potential with group B streptogramins, and susceptibility to resistance mechanisms newdrugapprovals.orgacs.orgacs.org. Modular synthesis approaches are being developed to create novel streptogramin analogues with improved properties acs.orgacs.org.
Activity Against Specific Pathogens: While the quinupristin/dalfopristin combination is active against many Gram-positive bacteria, its activity can vary between species and even strains aafp.orgoup.com. For example, Enterococcus faecalis is generally resistant to the combination, partly due to an intrinsic efflux pump for this compound aafp.orgdrugbank.comoup.com. Research continues to investigate the reasons for these differences in susceptibility and to explore the potential of this compound-based compounds against specific problematic pathogens.
These research questions highlight the ongoing academic interest in this compound as a component of a valuable class of antibiotics and the efforts to enhance its effectiveness in the face of evolving bacterial resistance.
Discovery, Derivation, and Early Research on Dalfopristin
Origin of Dalfopristin from Natural Streptogramin Precursors
Streptogramin antibiotics are naturally produced by the Streptomyces genus of bacteria, notably Streptomyces pristinaespiralis. asm.orgaafp.org These natural streptogramins are typically a mixture of two structurally distinct components: Group A and Group B. oup.comnih.govresearchgate.net this compound is derived from a natural Group A streptogramin precursor. nih.govdrugs.comdrugbank.com
Pristinamycin (B1678112) IIA (Ostreogyrcin A / Virginiamycin M1) as a Foundational Compound
The primary natural precursor for this compound is Pristinamycin IIA. nih.govdrugs.comdrugbank.com This compound is also known by several other names, including Ostreogyrcin A and Virginiamycin M1. wikipedia.orgmedchemexpress.comcaymanchem.comwikipedia.org Pristinamycin IIA is a polyunsaturated macrocyclic lactone and is a member of the streptogramin A group. oup.commedchemexpress.comcaymanchem.comwikipedia.org It is produced by Streptomyces virginiae, among other microorganisms. medchemexpress.comwikipedia.org Pristinamycin IIA, along with a Group B streptogramin (like Pristinamycin IA or Virginiamycin S1), forms the natural antibiotic mixture known as Pristinamycin or Virginiamycin. medchemexpress.comwikipedia.org While the individual components have some antibacterial activity, the combination exhibits synergistic effects. medchemexpress.comcaymanchem.com
Semisynthetic Derivation and Structural Evolution of this compound
This compound is a semisynthetic analog of these natural Group A streptogramins, specifically derived from Pristinamycin IIA. oup.comdrugbank.comwikipedia.org The semisynthesis involves chemical modifications to the natural precursor to improve properties such as water solubility, which is often limited in natural streptogramins. nih.gov
One method for synthesizing this compound from Pristinamycin IIA involves a stereoselective Michael-type addition of 2-diethylaminoethanethiol to the conjugated double bond of the dehydroproline ring in Pristinamycin IIA. wikipedia.org This is followed by the oxidation of the resulting sulfide (B99878) intermediate into a sulfone. wikipedia.org Early methods used sodium periodate (B1199274) associated with ruthenium dioxide for oxidation, but using hydrogen peroxide with sodium tungstate (B81510) in a two-phase medium was found to produce an improved yield and is preferred for large-scale production. wikipedia.org This chemical modification results in the this compound structure, which is diethylaminoethyl-sulfonyl-pristinamycin IIA. oup.com
Initial Biochemical Characterization of this compound's Activity
Early biochemical characterization focused on understanding how this compound exerts its antibacterial effects, particularly in the context of its synergistic activity with Group B streptogramins like Quinupristin (B39894) (a semisynthetic derivative of Pristinamycin IA). drugs.comoup.com
This compound's primary site of action is the bacterial ribosome, specifically the 50S ribosomal subunit. drugbank.comfda.govmedkoo.com It has been shown to inhibit the early phase of bacterial protein synthesis. drugbank.comfda.gov this compound binds to the peptidyl transferase center of the ribosome, potentially at both the acceptor (A) and donor (P) sites. researchgate.netnih.gov This binding blocks substrate attachment and directly inhibits peptidyl transferase activity, thereby preventing the elongation phase of protein synthesis. researchgate.netnih.govdrugs.com
Crucially, the binding of this compound to the ribosome induces a conformational change in the 50S subunit. wikipedia.orgoup.com This alteration enhances the binding of the Group B streptogramin, Quinupristin, to a nearby site on the ribosome, increasing its affinity significantly (reported to be approximately 100-fold). researchgate.netoup.com The combined binding of this compound and Quinupristin creates a stable drug-ribosome complex. wikipedia.org This synergistic interaction, where this compound facilitates the binding of Quinupristin, leads to a more potent inhibition of protein synthesis compared to either compound alone. drugs.comwikipedia.orgoup.com While this compound alone may have limited antibacterial activity, its combination with Quinupristin results in significant activity against many pathogenic Gram-positive bacteria. medchemexpress.com
The mechanism involves this compound preventing peptide chain elongation and Quinupristin inhibiting peptide bond synthesis and promoting the detachment of incomplete protein chains. aafp.orgnih.gov This dual action at different steps of protein synthesis contributes to the synergistic and often bactericidal activity of the combination, even though the individual components are primarily bacteriostatic. aafp.orgdrugs.comwikipedia.orgoup.com
Table 1: Key Compounds and their Relationship to this compound
Compound Name | Relationship to this compound | Nature | PubChem CID |
This compound | Semisynthetic derivative | Semisynthetic | 6911828 |
Pristinamycin IIA | Natural precursor, Group A streptogramin | Natural | 5354042 |
Ostreogyrcin A | Synonym for Pristinamycin IIA | Natural | 5354042 |
Virginiamycin M1 | Synonym for Pristinamycin IIA | Natural | 5354042 |
Pristinamycin IA | Natural precursor for Quinupristin, Group B | Natural | 6436509 |
Quinupristin | Semisynthetic partner, derived from Pristinamycin IA | Semisynthetic | 104834 |
Virginiamycin | Natural mixture of Group A (M1) and Group B (S1) | Natural | 5354043 |
Virginiamycin S1 | Natural partner in Virginiamycin, Group B | Natural | 5282314 |
Chemical Synthesis and Structural Elucidation in Dalfopristin Research
Total Synthesis and Semisynthesis Methodologies of Dalfopristin
This compound is a semi-synthetic compound, meaning it is derived from a naturally occurring precursor, pristinamycin (B1678112) IIA, through chemical modifications. wikipedia.orgnewdrugapprovals.orgnih.govebi.ac.uk The synthesis involves specific reactions to introduce functional groups that enhance its properties, such as water solubility. nih.govnih.gov
Michael-type Addition Reactions in this compound Synthesis
A key step in the semi-synthesis of this compound from pristinamycin IIA involves a stereoselective Michael-type addition reaction. wikipedia.orgnewdrugapprovals.org This reaction occurs on the conjugated double bond of the dehydroproline ring of pristinamycin IIA. wikipedia.orgnewdrugapprovals.org Specifically, 2-diethylaminoethanethiol is added to this site. wikipedia.orgnewdrugapprovals.org This addition is crucial for introducing the sulfur-containing side chain that is characteristic of this compound. wikipedia.orgnewdrugapprovals.org
Oxidation Reactions in this compound Derivatization
Following the Michael addition, an oxidation reaction is necessary to convert the intermediate sulfide (B99878) derivative into a sulfone. wikipedia.orgnewdrugapprovals.orgnih.gov Early methods for this oxidation utilized sodium periodate (B1199274) associated with ruthenium dioxide. wikipedia.orgnewdrugapprovals.org However, for large-scale production, a method employing hydrogen peroxide with sodium tungstate (B81510) in a two-phase medium has been found to yield improved results. wikipedia.orgnewdrugapprovals.org This oxidation step is essential for forming the sulfonyl group present in the final this compound structure. wikipedia.orgnewdrugapprovals.orgnih.gov
Strategies for Large-Scale Production and Purification in Research
For large-scale production of this compound, the improved oxidation method using hydrogen peroxide and sodium tungstate in a two-phase medium is preferred due to its higher yield. wikipedia.orgnewdrugapprovals.org The purification of this compound, particularly when produced for use in combination with quinupristin (B39894), can be achieved through cocrystallization from acetone (B3395972) solutions. wikipedia.orgnewdrugapprovals.org This process allows for the purification of the this compound portion of the combination product. wikipedia.orgnewdrugapprovals.org
Structural Analysis of this compound and its Derivatives
Structural analysis of this compound is vital for understanding its interaction with biological targets and its mechanism of action. Techniques such as X-ray crystallography have been employed to elucidate its structure and how it binds to the bacterial ribosome. researchgate.netnih.govescholarship.orgrcsb.org
Elucidation of Macrocyclic and Side Chain Structures
This compound is a macrocyclic compound. weizmann.ac.ilresearchgate.net Its structure includes a macrocyclic ring system and a characteristic side chain containing a diethylaminoethylsulfonyl group attached to a modified pyrroline (B1223166) ring. wikipedia.orgnewdrugapprovals.orgebi.ac.ukescholarship.org The semi-synthesis specifically modifies the dehydroproline ring of pristinamycin IIA through the addition of diethylaminoethylthiol and subsequent oxidation to the sulfone, forming this key side chain. wikipedia.orgnewdrugapprovals.orgnih.govebi.ac.uk Structural studies, including those involving complexes with enzymes like virginiamycin acetyltransferase D (VatD), have provided insights into the conformation of the pyrrolidine (B122466) ring and how changes in this region can affect interactions with other molecules. nih.govrcsb.org
Conformational Analysis of this compound in Solution and Complex
Conformational analysis of this compound is important for understanding its biological activity, particularly its binding to the bacterial ribosome. When this compound binds to the 50S ribosomal subunit, it induces a conformational change in the ribosome. wikipedia.orgoup.comresearchgate.netpatsnap.com This change is significant as it enhances the binding of quinupristin, contributing to the synergistic effect of the combination. wikipedia.orgoup.comresearchgate.netpatsnap.com Studies using X-ray crystallography of ribosomal complexes with streptogramins, including this compound, have revealed details about these conformational changes and the specific interactions between this compound and ribosomal RNA nucleotides. researchgate.netescholarship.orgweizmann.ac.il For instance, the binding of this compound can cause nucleotides in the peptidyl transferase center, such as A2062 and U2585, to change their positions and orientations. escholarship.orgweizmann.ac.il These structural rearrangements are directly linked to the inhibition of protein synthesis. researchgate.netpatsnap.com
Here is a table summarizing some key chemical properties and identifiers for this compound:
Property | Value | Source |
Chemical Formula | C₃₄H₅₀N₄O₉S | wikipedia.orgnewdrugapprovals.orgbidd.groupdrugbank.com |
Molar Mass | 690.85 g·mol⁻¹ | wikipedia.orgnewdrugapprovals.orgbidd.groupmedkoo.com |
CAS Number | 112362-50-2 | newdrugapprovals.orgbidd.groupmedkoo.com |
PubChem CID | 6323289 | bidd.groupnih.govmetabolomicsworkbench.orgmetabolomicsworkbench.org |
ChEBI ID | 4309 | ebi.ac.ukmetabolomicsworkbench.orgmetabolomicsworkbench.org |
Appearance | Slightly yellow to yellow, hygroscopic powder (as mesylate salt) | newdrugapprovals.orgpfizer.comtapermd.com |
Molecular Mechanisms of Action of Dalfopristin
Dalfopristin Binding to the Bacterial Ribosome
This compound's primary site of action is the bacterial ribosome, specifically the large 50S ribosomal subunit. patsnap.comwikipedia.orgwikipedia.orgontosight.aidrugs.com
Identification of the 50S Ribosomal Subunit as the Primary Target
Research has consistently identified the 50S ribosomal subunit as the main target of this compound. patsnap.comwikipedia.orgwikipedia.orgontosight.aidrugs.com This binding event is crucial for the antibiotic's inhibitory effects on bacterial protein synthesis. patsnap.com
Localization to the Peptidyl Transferase Center (PTC) and Ribosomal Exit Tunnel
This compound binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. patsnap.comaltmeyers.orgnih.govresearchgate.netresearchgate.netnih.gov The PTC is the catalytic core of the ribosome responsible for peptide bond formation. This compound's binding site is located at the entrance of the ribosomal exit tunnel, a channel through which newly synthesized polypeptide chains emerge from the ribosome. nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.netpnas.orgetsu.edu Its binding site can span both the A-site and P-site within the PTC. researchgate.netresearchgate.netnih.gov
Specific Interactions with 23S Ribosomal RNA Nucleotides (e.g., A2062, U2585)
This compound interacts with specific nucleotides within the 23S ribosomal RNA (rRNA) of the 50S subunit. These interactions are critical for its binding and inhibitory activity. Notable interactions include those with A2062 and U2585 (using E. coli numbering for 23S rRNA). drugs.comnih.govnih.govnih.govrcsb.orgweizmann.ac.il
Crystal structure analysis has shown that this compound binds in a hydrophobic pocket within the PTC. researchgate.netnih.gov The macrocyclic ring of this compound stacks under the bases of G2061 and A2451, forming hydrophobic interactions. nih.gov Upon binding, this compound induces a conformational change in nucleotide U2585, causing it to flip away from the PTC. researchgate.netnih.govnih.govrcsb.orgweizmann.ac.ilnih.govweizmann.ac.il This reorientation of U2585 is thought to be a key factor in the post-antibiotic effect of streptogramin A compounds like this compound. researchgate.netnih.gov Additionally, binding of the streptogramin pair (including quinupristin) causes A2062 to move and stack between this compound and quinupristin (B39894), forming interactions with both compounds. researchgate.netnih.govnih.govfrontiersin.orgnih.gov this compound also forms hydrogen bonds with nucleotides such as G2505 and G2061. researchgate.netnih.govpnas.org
Inhibition of Bacterial Protein Synthesis
By binding to the 50S ribosomal subunit, this compound effectively inhibits bacterial protein synthesis. patsnap.comwikipedia.orgwikipedia.orgontosight.aidrugs.comdrugbank.com This inhibition occurs through interference with key steps in the translation process.
Prevention of Aminoacyl-tRNA Positioning
This compound interferes with the proper positioning of aminoacyl-tRNA (aa-tRNA) in the ribosomal A-site. patsnap.comnih.govresearchgate.netresearchgate.netresearchgate.netnih.govencyclopedia.pubmdpi.com By binding within the PTC and affecting both the A- and P-sites, this compound hinders the binding and correct placement of the incoming aa-tRNA, which is necessary for peptide bond formation. nih.govresearchgate.netresearchgate.netresearchgate.netnih.gov
Direct Inhibition of Peptide Bond Formation
This compound directly inhibits the enzymatic activity of the peptidyl transferase center, thereby preventing the formation of peptide bonds between amino acids. patsnap.comontosight.aidrugs.comaltmeyers.orgresearchgate.netresearchgate.netnih.gov This inhibition halts the elongation of the nascent polypeptide chain. patsnap.comdrugs.comaltmeyers.orgaafp.org this compound's binding site overlaps with the region where peptide bond formation occurs, directly interfering with this crucial catalytic step. researchgate.netresearchgate.netpnas.org
Blockade of Polypeptide Chain Elongation and Extrusion
This compound binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. patsnap.comresearchgate.net This binding directly interferes with the enzymatic activity required for peptide bond formation, which is essential for the elongation of the nascent polypeptide chain. patsnap.com By preventing the proper positioning of aminoacyl-tRNA (transfer RNA) in the ribosome, this compound halts the elongation process. patsnap.com
Conformational Changes Induced by this compound Binding
This compound binding to the ribosome induces significant conformational changes in the ribosomal structure. wikipedia.orgresearchgate.net These changes are crucial for its mechanism of action and contribute to the synergistic activity observed when combined with quinupristin. wikipedia.orgpatsnap.comresearchgate.net
Alterations in Ribosomal Structure
This compound binds within the peptidyl transferase center, affecting the occupation of both the A-site and P-site by tRNA molecules. researchgate.netnih.gov Crystal structure analysis of the 50S ribosomal subunit in complex with streptogramins has revealed that this compound binds close to quinupristin and interacts with specific nucleotides of the 23S rRNA. researchgate.netnih.gov Notably, the binding of streptogramins induces a significant conformational transition within the peptidyl transferase center. researchgate.netnih.gov This transition leads to a stable, non-productive orientation of the universally conserved nucleotide U2585 (using E. coli numbering). researchgate.netnih.gov Mutations in this rRNA base are known to result in dominant lethal phenotypes, highlighting the importance of this conformational change. researchgate.netnih.gov
Specific nucleotides in the 23S rRNA, including G2058, A2059, A2439, G2505, U2506, and U2585, directly contribute to the binding of this compound. researchgate.net The position of this compound overlaps significantly with that of chloramphenicol, another antibiotic that inhibits peptide bond formation. researchgate.netresearchgate.netmdpi.com
Impact on Ribosomal Dynamics and Function
The conformational changes induced by this compound binding have a direct impact on ribosomal dynamics and function. The altered conformation of the PTC, particularly the reorientation of U2585, is considered a major factor responsible for the bactericidal activity of streptogramins and the post-antibiotic inhibition of protein synthesis. researchgate.netnih.gov
The binding of this compound has been shown to enhance the binding affinity of quinupristin to a nearby site on the 50S ribosomal subunit by approximately 100-fold. wikipedia.orgresearchgate.nettoku-e.com This synergistic interaction is a key feature of the quinupristin/dalfopristin combination, leading to enhanced antibacterial efficacy compared to either compound alone. patsnap.comwikipedia.orgnih.gov The synergistic effect is partly attributed to direct interaction between this compound and quinupristin and shared contacts with nucleotide A2062. researchgate.netnih.govresearchgate.net
This compound's interference with A- and P-site substrate positioning, even if the CCA-end of tRNA can still bind unproductively, disrupts the normal process of translation. researchgate.net Once the P-site is occupied, this compound binding can be suppressed, which explains why ribosomes actively engaged in protein synthesis might be less susceptible to streptogramin A compounds alone. researchgate.net The effectiveness of streptogramin A also decreases as the nascent peptide chain attached to the P-site tRNA increases in length, possibly due to reduced flexibility of the CCA-end. researchgate.net
Table 1: Key Ribosomal Interactions of this compound
Ribosomal Component | Interacting Nucleotides/Regions (E. coli numbering) | Effect of Interaction | Source |
50S Ribosomal Subunit | Peptidyl Transferase Center (PTC) | Primary binding site | patsnap.comdrugbank.comresearchgate.netnih.gov |
23S rRNA | G2058, A2059, A2439, G2505, U2506, U2585, A2062 | Direct binding interactions, conformational changes | researchgate.netnih.govresearchgate.net |
A-site and P-site | Interference with tRNA occupation and positioning | researchgate.netnih.gov | |
Universally conserved U2585 | Stable, non-productive reorientation upon binding | researchgate.netnih.gov |
Table 2: Impact of this compound Binding on Ribosomal Function
Functional Aspect | Observed Impact | Contributing Mechanism | Source |
Peptide Bond Formation | Inhibition | Direct interference at the PTC | patsnap.com |
Polypeptide Chain Elongation | Blockade | Prevents proper aminoacyl-tRNA positioning | patsnap.com |
Ribosomal Extrusion | Blockade | Contributes to preventing passage of nascent chain | wikipedia.org |
Quinupristin Binding Affinity | Enhanced (approx. 100-fold) | Conformational change induced by this compound | wikipedia.orgresearchgate.nettoku-e.com |
Ribosomal Dynamics | Altered | Conformational changes in PTC, reorientation of U2585 | researchgate.netnih.govnih.gov |
Molecular Basis of Synergism Between Dalfopristin and Quinupristin
Individual Bacteriostatic Activity of Dalfopristin in vitro
This compound, as a streptogramin A compound, exhibits weak bacteriostatic activity when used alone in vitro. nih.govnih.govnih.gov It primarily inhibits the early phase of bacterial protein synthesis. patsnap.comdrugbank.comdrugbank.com this compound binds to the peptidyl transferase center (PTC) of the 50S ribosomal subunit. patsnap.comnih.gov This binding interferes with the proper positioning of aminoacyl-tRNA and directly inhibits the enzymatic activity required for peptide bond formation, thereby preventing the elongation of the nascent peptide chain. patsnap.com
Cooperative Binding and Enhanced Ribosomal Affinity
The combination of this compound and quinupristin (B39894) leads to cooperative binding to the ribosome, significantly enhancing their affinity compared to when they bind alone. nih.govnih.govdrugbank.comresearchgate.netasm.orgasm.org this compound binding induces conformational changes in the ribosome that facilitate the binding of quinupristin, increasing its affinity by approximately 100-fold. nih.govdrugbank.comresearchgate.netasm.org This cooperative binding results in the formation of a stable drug-ribosome complex. wikipedia.orgasm.org
This compound-Induced Conformational Changes Facilitating Quinupristin Binding
Binding of this compound to the PTC of the 50S ribosomal subunit induces conformational changes in the ribosomal structure. patsnap.comnih.govdrugbank.comdrugbank.comasm.orgasm.org These alterations create a more favorable binding site for quinupristin, a streptogramin B compound, which binds to a nearby site at the entrance of the ribosomal exit tunnel. nih.govnih.govresearchgate.netnih.gov This allosteric effect, where the binding of this compound at one site influences the binding of quinupristin at another, is a key aspect of their synergistic interaction. nih.govdrugbank.comasm.orgasm.org
Shared Ribosomal Contact Points in Synergistic Binding
Structural studies, particularly crystal structures of the ribosome in complex with this compound and quinupristin, have revealed shared contact points between the two compounds and the ribosomal RNA. nih.govnih.govnih.govresearchgate.net A notable shared contact involves nucleotide A2062 in the 23S rRNA. nih.govnih.govnih.govresearchgate.net Both this compound and quinupristin interact with A2062 through hydrophobic interactions and hydrogen bonds. nih.gov This shared contact point, along with direct interactions between the two drug molecules, contributes to the stabilization of the synergistic binding complex. nih.govnih.govnih.gov
Transition to Bactericidal Activity in Combination
While this compound and quinupristin are individually bacteriostatic against many organisms, their combination is often bactericidal. wikipedia.orgwikipedia.orgnih.govnih.gov This transition to bactericidal activity is a hallmark of their synergism. wikipedia.orgnih.govnih.gov The stable drug-ribosome complex formed by the cooperative binding of both compounds leads to a more profound inhibition of protein synthesis than either drug alone can achieve. wikipedia.orgasm.org This near-complete halt of protein production is thought to be responsible for bacterial cell death. wikipedia.org
Structural and Energetic Aspects of Synergistic Interactions
The synergistic interaction between this compound and quinupristin is supported by structural and energetic considerations. The crystal structure of the 50S ribosomal subunit in complex with both compounds provides detailed insights into their binding sites and interactions. nih.govnih.govnih.gov this compound binds within the PTC, affecting tRNA binding, while quinupristin binds in the exit tunnel, blocking the path of the nascent polypeptide chain. nih.govnih.govnih.gov The direct interactions between this compound and quinupristin, along with their shared contacts with ribosomal elements like A2062, contribute to the stability of the complex. nih.govnih.govnih.gov The this compound-induced conformational changes, particularly around the PTC, are energetically favorable for quinupristin binding, leading to the observed increase in affinity and the synergistic effect. nih.govnih.govdrugbank.comresearchgate.netasm.orgasm.org The conformational transition of the PTC, including a stable, non-productive orientation of U2585, is considered a major factor contributing to the bactericidal activity of the combination. nih.govnih.govresearchgate.net
Mechanisms of Antimicrobial Resistance to Dalfopristin
Enzymatic Inactivation of Dalfopristin
Enzymatic modification is a significant mechanism of resistance to this compound. This typically involves the addition of a chemical group to the this compound molecule, rendering it unable to bind effectively to the ribosome. oup.comscienceopen.com
Role of Virginiamycin Acetyltransferases (Vat)
Virginiamycin acetyltransferases (Vat) are a family of enzymes that play a crucial role in the enzymatic inactivation of streptogramin A compounds, including this compound. nih.govoup.comscienceopen.com These enzymes catalyze the acetylation of this compound, which is a key step in its deactivation. Genes encoding various Vat enzymes, such as vatA, vatB, vatC, vatD, and vatE, have been identified in resistant bacterial strains, particularly in staphylococci and enterococci. oup.comresearchgate.netmdpi.comasm.org The presence of at least one streptogramin A resistance gene, like vat or vga, is necessary for an organism to become resistant to the quinupristin-dalfopristin combination. oup.com
Molecular Basis of Acetyltransferase-Mediated Resistance (e.g., VatD-Dalfopristin Complex)
The molecular basis of resistance mediated by acetyltransferases like VatD involves the transfer of an acetyl group from acetyl-coenzyme A to a specific hydroxyl group on the this compound molecule. nih.gov Structural studies, such as the analysis of the VatD-dalfopristin complex, have provided insights into this process. This compound binds to VatD in a conformation similar to that of virginiamycin M1, another streptogramin A. nih.gov The acetylation occurs at the O-18 hydroxyl group of this compound, a site located near the side chain of a highly conserved histidine residue (His-82) in VatD. nih.gov This histidine residue is critical for the enzyme's catalytic activity; its replacement significantly reduces the enzyme's efficiency. nih.gov The acetylation alters the structure of this compound, preventing its effective binding to the 50S ribosomal subunit and thus abolishing its inhibitory effect on protein synthesis. nih.govscienceopen.com
Active Efflux Mechanisms
Bacteria can also develop resistance to this compound by actively pumping the drug out of the cell, a process mediated by efflux pumps. oup.comscienceopen.com
Involvement of Efflux Pumps (e.g., Vga, Lsa)
Efflux pumps, such as those encoded by the vga and lsa genes, contribute to this compound resistance. oup.comresearchgate.netwhiterose.ac.uk The vga genes (vgaA, vgaB, vgaD) are often plasmid-borne and have been found in staphylococci and enterococci, mediating resistance to streptogramin A compounds. researchgate.netmdpi.comtandfonline.com The lsa gene, typically found chromosomally in Enterococcus faecalis, is responsible for intrinsic resistance to lincosamides and streptogramin A antibiotics, including this compound. researchgate.netnih.govnih.govasm.org The Lsa protein shares similarities with ABC (ATP-binding cassette) transporters, suggesting an ATP-dependent efflux mechanism. nih.govnih.govasm.org These efflux pumps actively transport this compound out of the bacterial cell, reducing its intracellular concentration below the level required for effective ribosomal binding and inhibition of protein synthesis. nih.govnih.gov
Biochemical Characterization of Efflux Systems
Efflux systems like Vga and Lsa are often characterized as ATP-binding cassette (ABC) transporters. nih.govnih.govasm.org These proteins utilize the energy from ATP hydrolysis to translocate substrates, in this case, this compound, across the bacterial membrane. nih.govnih.gov While direct efflux studies for Lsa were not performed in some initial research, its sequence similarity to known ABC transporters and the presence of ATP-binding motifs strongly suggest an efflux-based mechanism for resistance to lincosamides and streptogramin A. nih.govasm.org Vga proteins also exhibit significant homology with ATP-binding domains of other proteins, supporting their role in active transport of streptogramin A. researchgate.net Biochemical characterization involves studying the protein structure, substrate specificity, and the energy source used for transport to fully understand how these pumps mediate this compound resistance.
Ribosomal Target Site Modifications
Alterations in the bacterial ribosome, the target of this compound, can also lead to resistance. oup.comscienceopen.com this compound binds to the 50S ribosomal subunit, inhibiting protein synthesis. wikipedia.org Modifications to the ribosomal RNA or ribosomal proteins can reduce the binding affinity of this compound, thereby conferring resistance. asm.orgnih.govasm.org For instance, mutations in the L22 ribosomal protein have been reported to cause resistance to the quinupristin-dalfopristin combination in Staphylococcus aureus and Streptococcus pneumoniae. asm.orgnih.govasm.orgnih.gov These mutations, often involving insertions or deletions in specific regions of the L22 protein, can disrupt the synergistic binding of streptogramins A and B to the ribosome. asm.orgasm.orgnih.gov While resistance mediated by ribosomal modifications is more commonly associated with streptogramin B resistance (e.g., MLSB phenotype due to 23S rRNA methylation), alterations affecting the streptogramin A binding site on the 50S subunit can also contribute to reduced susceptibility to this compound. oup.comnih.govnih.gov
Mutations in Ribosomal Proteins (e.g., L22 ribosomal protein)
Mutations in ribosomal proteins, particularly the L22 ribosomal protein, have been identified as a mechanism conferring resistance to quinupristin-dalfopristin. oup.combioline.org.brmdpi.comnih.gov In Staphylococcus aureus, mutations in the rplV gene, which encodes the L22 protein, can lead to resistance. mdpi.comnih.govasm.org These mutations often involve insertions or deletions in a specific beta hairpin region of the L22 protein that interacts with the 23S rRNA. nih.gov Such alterations in the L22 protein can abolish the synergistic binding of streptogramins A and B to the ribosome, thereby conferring resistance to the combination. asm.orgoup.comnih.gov Similar L22 mutations, such as tandem duplications of amino acids, have also been reported in Streptococcus pneumoniae clinical isolates exhibiting low-level quinupristin-dalfopristin resistance. asm.org
Methylation of 23S Ribosomal RNA (e.g., by Erm methylases)
Methylation of 23S ribosomal RNA is a common mechanism of resistance to macrolides, lincosamides, and streptogramin B antibiotics, mediated by enzymes encoded by erm genes. asm.orgoup.comoup.comresearchgate.netmdpi.comasm.org These Erm methylases modify an adenine (B156593) residue in the 23S rRNA, typically at position A2058 (using E. coli numbering), which reduces the binding affinity of these antibiotics to the ribosome. oup.comoup.comresearchgate.netmdpi.comasm.orgoup.com While erm genes primarily confer resistance to streptogramin B, their presence, often in combination with streptogramin A resistance mechanisms, contributes to high-level resistance to the quinupristin-dalfopristin combination. oup.comoup.comnih.gov The expression of erm genes can be constitutive or inducible. mdpi.com
Conformational Alterations in Ribosomal Binding Sites
Beyond specific mutations and methylation, resistance can also arise from broader conformational alterations in the ribosomal binding sites targeted by this compound and quinupristin (B39894). This compound binds near the peptidyl transferase center (PTC) of the 50S ribosomal subunit, affecting tRNA binding at both the A and P sites. patsnap.comnih.gov Quinupristin binds in the ribosomal exit tunnel, and its binding is enhanced by the presence of this compound, a key aspect of their synergy. patsnap.comasm.orgasm.orgnih.gov Structural studies have shown that the synergistic effect involves direct interaction between this compound and quinupristin and shared contacts with specific nucleotides in the 23S rRNA, such as A2062. nih.gov Mutations or modifications in these critical ribosomal sites can lead to conformational changes that disrupt the binding of one or both streptogramin components, thereby conferring resistance. nih.gov For instance, mutations at A2062 can lead to resistance to both streptogramin A and B. nih.gov
Genetic Determinants and Transferability of Resistance
Resistance to this compound and the quinupristin-dalfopristin combination is often mediated by acquired resistance genes. nih.gov These genes can be located on plasmids or other mobile genetic elements, facilitating their transfer between bacteria. nih.govnih.gov
Plasmid-Mediated Resistance Genes
Numerous genes conferring resistance to streptogramins, including this compound (streptogramin A) and quinupristin (streptogramin B), are located on plasmids. oup.comoup.combioline.org.brnih.govcapes.gov.brwikipedia.org For this compound resistance, genes like vat (virginiamycin acetyltransferase), vga (ATP-binding protein), and satA (streptogramin A acetyltransferase) are commonly found on plasmids in staphylococci and enterococci. asm.orgoup.comoup.combioline.org.brnih.govnih.govcapes.gov.br These genes encode enzymes that inactivate the antibiotic through acetylation (e.g., Vat, SatA) or efflux pumps that transport the drug out of the cell (e.g., Vga). asm.orgoup.combioline.org.brnih.govresearchgate.net The presence of these plasmid-borne genes is a significant factor in the dissemination of this compound resistance. nih.govcapes.gov.br
Here is a table summarizing some plasmid-mediated resistance genes relevant to this compound:
Gene | Mechanism | Streptogramin Type Affected | Bacterial Species Primarily Found In |
vatA | Acetyltransferase (Inactivation) | Streptogramin A | Staphylococci |
vatB | Acetyltransferase (Inactivation) | Streptogramin A | Staphylococci |
vatC | Acetyltransferase (Inactivation) | Streptogramin A | Staphylococci |
vatD | Acetyltransferase (Inactivation) | Streptogramin A | Enterococcus faecium |
vatE | Acetyltransferase (Inactivation) | Streptogramin A | Enterococcus faecium, E. faecalis |
vgaA | ATP-binding protein (Efflux) | Streptogramin A | Staphylococci |
vgaB | ATP-binding protein (Efflux) | Streptogramin A | Staphylococci |
satA | Acetyltransferase (Inactivation) | Streptogramin A | Enterococci |
Note: This table focuses on genes directly conferring resistance to Streptogramin A (this compound). Resistance to the combination often involves genes conferring resistance to both A and B components.
Mobile Genetic Elements in Resistance Dissemination
Mobile genetic elements (MGEs), including plasmids, transposons, and insertion sequences, play a crucial role in the acquisition, accumulation, and dissemination of antibiotic resistance genes, including those conferring resistance to this compound. nih.govnih.govuit.nomdpi.com These elements facilitate the movement of resistance genes within a bacterial cell (e.g., between chromosome and plasmid) and between bacterial cells through processes like conjugation. nih.govwikipedia.orguit.no Transposons, for example, are DNA segments that can insert themselves into different locations in the genome or on plasmids, often carrying resistance genes with them. nih.gov The association of this compound resistance genes with MGEs contributes significantly to their spread among bacterial populations, both within healthcare settings and potentially in other environments. nih.govuit.nomdpi.commdpi.comresearchgate.net
Molecular Epidemiology of this compound Resistance in Research Strains
Molecular epidemiology studies utilize techniques like pulsed-field gel electrophoresis (PFGE), multi-locus sequence typing (MLST), and whole-genome sequencing (WGS) to track the spread of resistant strains and identify the genetic basis of resistance. rki.denih.govdovepress.comnih.govkarabuk.edu.tr Research on the molecular epidemiology of this compound resistance, often studied in the context of quinupristin-dalfopristin resistance, has revealed important insights into the prevalence and transmission of resistant strains.
Studies have shown that the prevalence of quinupristin-dalfopristin resistant Staphylococcus aureus has been estimated to be low in some regions, such as <5% in France, often associated with topical use of streptogramins. oup.comoup.com In contrast, resistance is more common in isolates from food animals, likely linked to the use of virginiamycin as a feed additive. oup.comresearchgate.net Molecular typing has demonstrated diversity among resistant isolates from different sources (humans, farm animals, retail food), with higher prevalence observed in Enterococcus faecium from farm animals. oup.comresearchgate.net
Molecular epidemiology has also helped identify the genetic determinants present in circulating resistant strains. For instance, studies on Enterococcus faecium isolates have detected the presence of vatD and vatE genes, often found on plasmids, contributing to this compound resistance. nih.govmdpi.comresearchgate.net The ermB gene, conferring MLSB resistance, is also commonly found in quinupristin-dalfopristin resistant E. faecium isolates from various sources. researchgate.netmdpi.comresearchgate.net However, some studies have noted that known streptogramin resistance genes are absent in a significant proportion of resistant isolates, suggesting the existence of other, as-yet-undetermined, resistance mechanisms. researchgate.net
Molecular typing methods like PFGE have been used to assess the clonal relatedness of resistant isolates and investigate outbreaks. dovepress.comnih.govkarabuk.edu.trresearchgate.net Studies have shown both clonal dissemination of resistant strains and the presence of diverse genetic patterns among resistant isolates from different hospitals or regions. nih.govkarabuk.edu.tr For example, a study in Iran using REP-PCR found a correlation between specific genetic patterns and resistance to quinupristin/dalfopristin in Enterococcus faecalis isolates. nih.gov High-throughput sequencing has also been employed to investigate outbreaks of quinupristin-dalfopristin resistant E. faecium, helping to identify potential novel resistance mechanisms and assess clonal relationships. rki.de
Here is a table summarizing some findings from molecular epidemiology studies:
Bacterial Species | Source of Isolates | Geographic Region | Key Resistance Genes Detected | Molecular Typing Methods Used | Key Findings |
Staphylococcus aureus | Clinical isolates | France | erm, vgb, msr, vat, vga | Not specified in snippet | Prevalence <5%; resistance often requires resistance to both A and B components; L22 mutations implicated. oup.comoup.com |
Enterococcus faecium | Humans, Farm Animals, Meat | United States | vatD, vatE, vgbA, ermB | PFGE, PCR | Higher prevalence in farm animals; vatE more common in turkey and chicken isolates; ermB common across sources; other mechanisms likely present. researchgate.net |
Enterococcus faecium | Clinical isolates | Western Europe | vatD, vatE, ermB | Not specified in snippet | Wide dissemination of plasmid-mediated vatE; ermB common. nih.gov |
Enterococcus faecalis | Clinical isolates | Iran | Not specified (resistance to Q/D observed) | REP-PCR | Correlation between specific REP-PCR patterns and quinupristin/dalfopristin resistance; clonal propagation observed. nih.gov |
Enterococcus faecium | Clinical isolates | Turkey | vanA (no Q/D resistance observed in this study) | PFGE, PCR | High clonal relatedness among vancomycin-resistant isolates, but no quinupristin-dalfopristin resistance detected. dovepress.comkarabuk.edu.tr |
Enterococcus faecium | Clinical isolates | Japan | ermB, msrC | MLVA, ST, PCR | Occurrence of intermediate resistance; ermB and msrC common; genetic diversity in ermB regulator regions. researchgate.net |
Enterococcus faecium | Environmental (wastewater) | Not specified | High resistance against quinupristin/dalfopristin observed. | WGS | High prevalence of resistance in influent and effluent samples. researchgate.net |
Enterococcus faecium | Cattle, Pigs, Chickens, Humans | Australia | vatE, ermB, eatAV, msr(C) | Plasmid classification, PCR | vatE found in animal and human isolates; association of resistance genes with plasmid replicons; higher levels in chicken and pig isolates. mdpi.com |
Advanced Research Methodologies for Dalfopristin Analysis
Structural Biology Approaches
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (Cryo-EM), are instrumental in visualizing the binding of dalfopristin to the bacterial ribosome and understanding the resulting conformational changes.
X-ray Crystallography of Ribosome-Dalfopristin Complexes
X-ray crystallography has been used to determine the high-resolution structures of ribosomal subunits in complex with this compound, often in combination with quinupristin (B39894). These studies reveal the specific binding site of this compound on the 50S ribosomal subunit, particularly within the peptidyl transferase center (PTC) researchgate.netnih.govresearchgate.net.
Studies involving the 50S ribosomal subunit from Deinococcus radiodurans in complex with quinupristin and this compound have provided significant insights into their synergistic inhibitory mechanism nih.govebi.ac.uk. This compound binds within the PTC, affecting the occupation of both the A- and P-sites by tRNA molecules researchgate.netnih.gov. This binding induces a conformational change in the ribosome, which enhances the binding of quinupristin approximately 100-fold wikipedia.orgwikipedia.orgresearchgate.net. The crystal structure indicates that the synergistic effect involves direct interaction between this compound and quinupristin and shared contacts with specific nucleotides in the 23S rRNA, such as A2062 nih.gov.
The binding of this compound to the PTC interferes with the proper positioning of aminoacyl-tRNA and directly inhibits the enzymatic activity required for peptide bond formation, thereby halting protein synthesis patsnap.comtoku-e.com.
Cryo-Electron Microscopy (Cryo-EM) for Ribosomal Interactions
Cryo-EM is another powerful technique used to study the structure of ribosomes and their interactions with antibiotics, including this compound. While X-ray crystallography provides high-resolution details of stable complexes, Cryo-EM is particularly useful for studying larger ribosomal complexes and capturing different functional states, offering insights into the dynamics of antibiotic binding and its effect on ribosomal movements frontiersin.orgnih.gov.
Cryo-EM has been employed to analyze the structure of bacterial ribosomes, such as the 70S ribosome from Enterococcus faecalis, and has confirmed that this compound binds near the ribosomal peptidyl transferase center, in tandem with quinupristin nih.gov. These studies have shown that the binding region of streptogramins, including this compound, exhibits high similarity in both backbone and base orientation across different bacterial species, with important contacts near nucleotides like A2062, G2057, and U746 nih.gov. Cryo-EM can also help visualize conformational changes in ribosomal proteins and RNA induced by antibiotic binding, contributing to a comprehensive understanding of the mechanism of action and potential resistance mechanisms nih.gov.
Biochemical and Biophysical Assays
Biochemical and biophysical assays are essential for quantifying the effects of this compound on protein synthesis and its binding kinetics to the ribosome.
In vitro Protein Synthesis Inhibition Assays
In vitro protein synthesis inhibition assays are used to measure the ability of this compound to inhibit the synthesis of proteins in a cell-free system. These assays typically involve bacterial ribosomes, mRNA templates, tRNAs, amino acids, and necessary factors for translation. The level of protein synthesis is measured in the presence of varying concentrations of this compound.
These assays demonstrate that this compound, particularly in combination with quinupristin, potently inhibits bacterial protein synthesis toku-e.comnih.govasm.org. The synergistic effect of the combination is evident in these assays, where the activity of quinupristin/dalfopristin is significantly greater than that of either compound alone nih.govasm.org. For example, studies have shown that the 50% inhibitory concentrations (IC50) of the combination are markedly lower than those of individual components nih.gov.
Data from in vitro studies highlight the concentration-dependent inhibitory effect of this compound, often evaluated as part of the quinupristin/dalfopristin combination, on cellular functions, including protein synthesis etsu.edu.
Ribosomal Binding Studies and Kinetic Analysis
Ribosomal binding studies and kinetic analysis provide quantitative data on the interaction between this compound and the ribosome, including binding affinities and rates of association and dissociation. These studies help to understand the stability of the ribosome-dalfopristin complex and how it is influenced by the presence of quinupristin.
Fluorescence kinetics of streptogramin-ribosome complexes can be analyzed to study synergistic binding. For instance, studies analyzing the fluorescence kinetics of pristinamycin (B1678112) IA (a streptogramin B) in complex with ribosomes have shown that the synergistic ribosomal binding with streptogramin A compounds like this compound is crucial for their enhanced activity nih.gov. This compound's binding to the 50S subunit increases the binding affinity of quinupristin, leading to a more stable drug-ribosome complex wikipedia.orgwikipedia.orgtoku-e.comasm.org.
Kinetic parameters for the binding of streptogramin A compounds, such as virginiamycin M1 or this compound, to enzymes involved in resistance mechanisms (like acetyltransferases) can also be determined through substrate saturation curves, providing insights into the biochemical basis of resistance asm.org.
Molecular Genetics Techniques in Resistance Studies
Molecular genetics techniques are vital for identifying and characterizing the genetic determinants of resistance to this compound and understanding the mechanisms by which bacteria evade its effects.
Resistance to quinupristin-dalfopristin can arise through several mechanisms, including enzymatic drug inactivation, efflux pumps, and modifications to the ribosomal target site wikipedia.org. Molecular genetics techniques, such as Polymerase Chain Reaction (PCR), DNA sequencing, and pulsed-field gel electrophoresis (PFGE), are used to detect and analyze the genes responsible for these resistance mechanisms asm.orgresearchgate.net.
Common resistance mechanisms involve genes encoding enzymes that modify streptogramins, such as the virginiamycin acetyltransferases (Vat) and streptogramin hydrolases (Vgb) oup.comnih.govnih.gov. For example, vat genes (e.g., vatD, vatE) encode acetyltransferases that inactivate this compound by acetylation asm.orgoup.comnih.govnih.gov. PCR can be used to screen for the presence of these resistance genes in bacterial isolates asm.orgresearchgate.net. DNA sequencing allows for the identification of specific mutations in ribosomal RNA genes (e.g., 23S rRNA) or ribosomal protein genes (e.g., L22) that can confer resistance by altering the antibiotic binding site on the ribosome nih.govoup.com. PFGE is used to determine the genetic relatedness of resistant isolates and track the dissemination of resistance genes asm.orgresearchgate.net.
Gene Cloning and Expression of Resistance Determinants
Resistance to streptogramin antibiotics, including this compound, can arise through several mechanisms such as enzymatic inactivation, active efflux of the drug from the cell, and modifications to the ribosomal target site. wikipedia.orgoup.com Studying the genetic basis of these resistance mechanisms often involves gene cloning and expression.
Specific genes encoding resistance determinants, such as those responsible for enzymatic modification (e.g., vat and vga for streptogramin A acetyltransferases and efflux pumps, and vgb for streptogramin B lyase) or ribosomal RNA methylation (erm genes), are cloned into suitable expression vectors. wikipedia.orgoup.comnih.govasm.orgasm.orgpnas.orgnih.gov These recombinant plasmids are then introduced into susceptible bacterial strains, such as Enterococcus faecium HM1070 or Staphylococcus aureus RN4220, which are typically susceptible to macrolides, lincosamides, and streptogramins A and B. asm.org
Site-Directed Mutagenesis for Target Site Analysis
Site-directed mutagenesis (SDM) is a powerful technique used to introduce specific, targeted changes in DNA sequences. neb.com In the context of this compound research, SDM is employed to investigate the impact of alterations in the ribosomal target site or in resistance-mediating enzymes on antibiotic binding and activity.
Ribosomal modifications, particularly in the 23S rRNA component of the 50S ribosomal subunit, can lead to reduced binding of streptogramin B compounds like quinupristin, a common mechanism of MLSB (macrolide-lincosamide-streptogramin B) resistance mediated by erm genes. While this compound (streptogramin A) binding is not directly affected by this methylation, the synergistic activity of the combination can be impacted. SDM can be used to create specific mutations in ribosomal genes to mimic naturally occurring resistance mutations or to probe the importance of specific nucleotides in antibiotic binding.
SDM is also invaluable for analyzing the function of enzymes that inactivate streptogramins. For example, studies on virginiamycin B lyase (Vgb), an enzyme that inactivates streptogramin B, have utilized SDM to validate proposed reaction mechanisms and identify critical amino acid residues involved in catalysis and substrate binding. pnas.orgnih.gov By altering specific codons in the vgb gene and assessing the enzymatic activity of the mutated protein, researchers can gain insights into the molecular basis of enzymatic resistance. Similarly, SDM can be applied to study the active sites of acetyltransferases and efflux pumps that confer resistance to this compound.
Studies investigating the lsa gene in Enterococcus faecalis, which influences susceptibility to quinupristin-dalfopristin and clindamycin, have also employed site-directed mutagenesis to understand the role of specific nucleotide changes in its regulatory or coding regions on antibiotic resistance. asm.org
In vitro Antimicrobial Susceptibility Profiling
In vitro antimicrobial susceptibility profiling is fundamental to assessing the activity of this compound, both alone and in combination with quinupristin, against various bacterial pathogens. These methods provide quantitative measures of bacterial susceptibility.
Minimum Inhibitory Concentration (MIC) Determinations
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after a standard incubation time. oup.com MIC determinations are a cornerstone of in vitro susceptibility testing for this compound and quinupristin/dalfopristin.
Standard methods for MIC determination, such as broth microdilution or agar (B569324) dilution, are employed following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). oup.comasm.orgasm.orgresearchgate.net These methods involve exposing bacterial isolates to a range of antibiotic concentrations and observing for growth inhibition.
Studies have reported MIC values for quinupristin/dalfopristin against a wide spectrum of Gram-positive bacteria, including Staphylococcus aureus (both methicillin-susceptible and -resistant strains), Enterococcus faecium (including vancomycin-resistant strains), Streptococcus pneumoniae, Streptococcus pyogenes, and Listeria monocytogenes. aafp.orgoup.comasm.orgnih.govscispace.com MIC90 values, representing the concentration required to inhibit 90% of isolates, are commonly reported to summarize the activity against a collection of strains. For many susceptible Gram-positive organisms, the MIC90 of quinupristin/dalfopristin is ≤ 1 mg/L. aafp.orgnih.gov
It is important to note that while this compound and quinupristin are largely bacteriostatic individually, their combination typically exhibits synergistic and often bactericidal activity against susceptible organisms, which is reflected in significantly lower MICs for the combination compared to the individual components. wikipedia.orgasm.orgnih.gov Susceptibility can vary depending on the bacterial species, the presence of specific resistance genes, and geographical factors. oup.comasm.orgscispace.comnih.gov
Organism | MIC90 (mg/L) for Quinupristin/Dalfopristin | Reference |
Staphylococcus aureus | ≤ 1 | nih.gov |
Staphylococcus epidermidis | ≤ 1 | nih.gov |
Enterococcus faecium (VREF) | 1.0 | oup.com |
Streptococcus pneumoniae | ≤ 1 | nih.gov |
Streptococcus pyogenes | ≤ 1 | nih.gov |
Listeria monocytogenes | ≤ 1 | nih.gov |
Note: MIC values can vary depending on the specific isolates and testing conditions.
Time-Kill Curve Analysis for Mechanistic Insights
Time-kill curve analysis is an in vitro pharmacodynamic method used to evaluate the rate and extent of bacterial killing or growth inhibition by an antibiotic over time at various concentrations. asm.orgnih.govnih.gov This method provides insights into the mechanism of action and can determine if an antibiotic's effect is bactericidal (causing a significant reduction in bacterial count) or bacteriostatic (inhibiting growth but not necessarily killing).
In time-kill studies, bacterial cultures are exposed to different concentrations of this compound (alone or in combination with quinupristin) over a defined period, and viable bacterial counts are determined at multiple time points. asm.orgnih.govnih.gov The resulting curves, plotting bacterial concentration (CFU/mL) against time, illustrate the dynamic interaction between the antibiotic and the bacteria.
Studies using time-kill curves have demonstrated that the quinupristin/dalfopristin combination is typically rapidly bactericidal against many Gram-positive bacteria, including Staphylococcus aureus and streptococci, at concentrations close to or exceeding the MIC. researchgate.netnih.govnih.govresearchgate.net Against Enterococcus faecium, the activity is often bacteriostatic, although bactericidal activity can be observed against more susceptible isolates or at higher concentrations. nih.govnih.govnih.gov
Time-kill analysis can also help determine if the activity is concentration-dependent or time-dependent. For quinupristin/dalfopristin, studies suggest a relationship between the concentration-to-MBC (Minimum Bactericidal Concentration) ratio and the killing rate and time to achieve a significant reduction in bacterial count. nih.govnih.gov This method is crucial for understanding the pharmacodynamics of the antibiotic and informing optimal dosing strategies.
Cellular Pharmacodynamics in Model Systems
Cellular pharmacodynamics investigates how antibiotics behave within host cells, particularly phagocytic cells like macrophages, which can harbor intracellular bacteria.
Dalfopristin Analogues and Derivative Research
Rational Design Principles for Novel Dalfopristin Compounds
Rational design principles for developing novel this compound compounds are guided by an understanding of its mechanism of action, interaction with the ribosome, and existing resistance mechanisms. The goal is to create analogues with improved binding affinity to the ribosomal target, enhanced pharmacokinetic properties, and the ability to circumvent resistance. google.comfraserlab.com Structure-guided rational design, often utilizing techniques like cryo-electron microscopy (cryo-EM), helps visualize the binding of streptogramins to the ribosome and informs modifications to the this compound scaffold. fraserlab.com This approach allows researchers to hypothesize how modifications might affect ribosomal binding and evade resistance mechanisms like enzymatic inactivation. fraserlab.com
Key considerations in rational design include modifying specific functional groups on the this compound structure to:
Enhance interactions with the ribosomal binding site, potentially by forming new hydrogen bonds or optimizing hydrophobic contacts. rsc.org
Increase stability against enzymatic degradation. scienceopen.commcmaster.ca
Alter physicochemical properties such as lipophilicity and solubility to improve cellular uptake and distribution. newdrugapprovals.orgagscientific.com
Introduce structural features that can overcome efflux pump activity. oup.com
The semi-synthetic nature of this compound, derived from natural pristinamycins, provides a chemical scaffold amenable to modification. newdrugapprovals.orgkkwagh.edu.in Rational design aims to build upon the inherent activity of the streptogramin A structure while addressing limitations imposed by resistance or suboptimal pharmacological profiles. fraserlab.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are crucial for understanding how modifications to the this compound molecule impact its antibacterial potency and interaction with its ribosomal target. researchgate.netnih.govasm.org These studies involve synthesizing a series of this compound analogues with systematic structural variations and evaluating their biological activity. By correlating structural changes with observed activity, researchers can identify key functional groups and regions of the molecule essential for binding and efficacy.
SAR studies of streptogramin A compounds, including this compound, have shown that modifications to the macrocyclic core and specific side chains can influence ribosomal binding and activity. rsc.org For instance, the hydroxyl group of this compound is known to form a hydrogen bond with a specific residue (G2505) in the peptidyl transferase center (PTC) of the ribosome, highlighting the importance of this functional group for binding. rsc.orgasm.org
SAR data can be used to guide further analogue design, focusing on modifications that enhance desirable properties while minimizing negative impacts on activity or increasing susceptibility to resistance. Computational methods, such as molecular docking and SAR models, can complement experimental studies by predicting the binding affinity of novel compounds and identifying potential interactions with ribosomal residues or resistance enzymes. researchgate.netnih.gov
Design Strategies to Circumvent Resistance Mechanisms
Bacterial resistance to streptogramins, including this compound, primarily arises through enzymatic inactivation, active efflux of the drug, and modifications to the ribosomal target site. wikipedia.orgnih.govresearchgate.netscienceopen.comoup.com Designing this compound analogues that can overcome these mechanisms is a major focus of current research.
Modifications to Evade Enzymatic Inactivation
Enzymatic inactivation of this compound primarily occurs through acetylation catalyzed by this compound acetyltransferases (VAT enzymes), encoded by genes such as vat, vatB, and vatC. wikipedia.orgasm.orgresearchgate.netscienceopen.commcmaster.caoup.com This acetylation typically occurs on a hydroxyl group, leading to a loss of ribosomal binding affinity. scienceopen.commcmaster.ca
Design strategies to evade enzymatic inactivation involve modifying or replacing the specific site on the this compound molecule that is targeted by acetyltransferases. This could include:
Sterically hindering the access of the enzyme to the acetylation site through the introduction of bulky substituents nearby.
Chemically modifying the hydroxyl group to a functional group that is not a substrate for the acetyltransferase.
Introducing a group that is a poor substrate for the enzyme.
Rational design, guided by structural information of the enzyme-antibiotic interaction if available, can help predict which modifications are most likely to prevent acetylation while retaining ribosomal binding. fraserlab.com Studies have demonstrated that synthetic streptogramin A analogues can be engineered to exhibit decreased rates of acetylation in vitro while maintaining excellent activity against resistant strains. fraserlab.com
Structural Changes to Overcome Efflux or Ribosomal Alterations
Efflux pumps, mediated by genes like vga and vgaB, can actively transport streptogramin A compounds out of the bacterial cell, reducing intracellular drug concentration below therapeutic levels. asm.orgoup.com Ribosomal alterations, particularly methylation of the 23S rRNA (e.g., by Cfr methylase or Erm methylases) or mutations in ribosomal proteins (e.g., L4 and L22), can reduce the binding affinity of streptogramins to the 50S subunit. wikipedia.orgasm.orgresearchgate.netoup.commdpi.com
Strategies to overcome efflux mechanisms include:
Modifying the physicochemical properties of this compound to make it a poorer substrate for the efflux pumps. This might involve altering lipophilicity or charge distribution. newdrugapprovals.org
Designing analogues that can inhibit the efflux pumps themselves.
To overcome ribosomal alterations, structural changes to this compound can be designed to:
Maintain high binding affinity even in the presence of ribosomal methylation or protein mutations. This might involve designing analogues that form alternative or stronger interactions with the altered ribosome. asm.org
Develop compounds that bind to a slightly different, unaffected site on the ribosome.
Research into the precise structural changes in the ribosome that confer resistance is essential for designing analogues that can effectively bypass these alterations. rsc.orgoup.commdpi.com While resistance to this compound can sometimes arise from a single mutation, the combination with quinupristin (B39894) requires multiple mutations for high-level resistance, highlighting the benefit of the synergistic approach and the challenge in overcoming combined resistance mechanisms. wikipedia.orgasm.org
Synthesis and Characterization of this compound-Based Probes
The synthesis and characterization of this compound-based probes are valuable tools for studying its mechanism of action, identifying its cellular targets, and investigating resistance mechanisms. Probes are typically modified versions of this compound that retain biological activity but contain an additional functional handle (e.g., an alkyne or azide (B81097) group) that allows for subsequent conjugation to a reporter molecule (e.g., a fluorescent tag or affinity label) using click chemistry or other bioorthogonal reactions. acs.org
These probes can be used in various research applications, including:
Target identification: Incubating bacterial cells with a this compound-based probe can label proteins or RNA molecules that interact with the antibiotic. Subsequent isolation and identification of the labeled molecules can confirm known targets (like the ribosome) or reveal new binding partners. acs.org
Binding studies: Probes can be used to quantify the binding affinity of this compound and its analogues to ribosomal subunits or other potential targets.
Cellular penetration and distribution studies: By using fluorescently labeled probes, researchers can visualize the uptake and localization of this compound within bacterial cells.
Investigating resistance mechanisms: Probes can help determine if reduced accumulation in resistant strains is due to decreased uptake, increased efflux, or altered target binding.
Biotransformation and Degradation Pathways of Dalfopristin in Research Models
In vitro Metabolic Pathways of Dalfopristin
Studies conducted in controlled laboratory settings have elucidated the primary metabolic routes of this compound. These pathways are crucial for understanding the compound's disposition and the formation of active metabolites.
Hydrolysis Pathways of this compound
Hydrolysis is a significant metabolic pathway for this compound. This process involves the cleavage of chemical bonds by reaction with water. Research indicates that this compound undergoes hydrolysis to form an active metabolite, pristinamycin (B1678112) IIA (also referred to as RP12536) fda.govresearchgate.netpdr.netdrugbank.comoup.comoup.com. This conversion has been observed in in vitro settings and is considered a major metabolic route fda.govpdr.net. The hydrolysis of the diethylaminoethylsulfonyl group at physiological pH rapidly converts this compound to virginiamycin M, which is also referred to as pristinamycin M asm.org. This hydrolysis product, virginiamycin M, has a significantly longer half-life compared to this compound at physiological pH asm.org.
In vitro studies have characterized the hydrolysis rate of this compound under different pH conditions. For instance, at pH 7.4, this compound hydrolyzes with a half-life of approximately 11 minutes, while at pH 6.0, the half-life is around 77 minutes asm.org. The resulting hydrolysis product, virginiamycin M, is considerably more stable, with a half-life of about 45 hours at pH 7.4 asm.org.
Glutathione (B108866) Conjugation in Model Systems
Glutathione conjugation is another metabolic pathway identified for this compound, primarily observed in liver models nih.govtandfonline.com. This process involves the enzymatic or non-enzymatic attachment of glutathione to the this compound molecule. While quinupristin (B39894) is known to form glutathione and cysteine conjugates, this compound is primarily metabolized via hydrolysis to an active component in the liver through glutathione conjugation fda.govpdr.netoup.comnih.govtandfonline.comnih.gov. However, some sources indicate that the major routes of metabolism for both quinupristin and this compound are not dependent on glutathione transferase enzyme activities in vitro fda.govpdr.netdrugs.comfda.govfda.gov.
Interaction with Cytochrome P450 Systems (in vitro for research, not clinical drug interactions)
In vitro studies have investigated the interaction of this compound, particularly in combination with quinupristin, with cytochrome P450 (CYP) enzyme systems. These studies are crucial for understanding potential metabolic interactions at a research level. Quinupristin/dalfopristin has been shown to significantly inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system in vitro researchgate.netoup.comfda.govfda.govaafp.orgpfizer.comoup.comwordpress.comumich.edu. This inhibition is not dependent on cytochrome P450 enzyme activities for the metabolism of the parent drugs themselves fda.govpdr.netdrugs.comfda.govfda.gov.
In vitro drug interaction studies have demonstrated that quinupristin/dalfopristin significantly inhibits the CYP3A4-mediated metabolism of various substrates, including cyclosporine A, midazolam, nifedipine, and terfenadine (B1681261) researchgate.netfda.govpfizer.comoup.com. While this compound is a component of this combination, the primary responsibility for CYP3A4 inhibition is often attributed to the quinupristin component or the combination itself researchgate.netoup.comfda.govfda.govpfizer.comoup.comwordpress.comumich.edu. Research indicates that quinupristin/dalfopristin does not significantly inhibit other human cytochrome P450 isoenzymes such as 1A2, 2A6, 2C9, 2C19, 2D6, or 2E1 in vitro fda.govpfizer.comoup.com.
Stability and Degradation in Controlled Laboratory Environments
The stability of this compound in controlled laboratory environments is an important factor for in vitro research and analytical procedures. This compound is known to be relatively unstable in non-acid-stabilized solutions nih.gov. Studies evaluating the stability of quinupristin and this compound in susceptibility testing media, such as cation-adjusted Mueller-Hinton broth (CAMHB), have been conducted frontiersin.org.
Research has determined the degradation kinetics of this compound in various media and temperatures. For example, in Mueller-Hinton broth (MHB) at room temperature, the half-life of this compound degradation was approximately 40 ± 3 hours, and at 37°C, it was approximately 20 ± 2 hours nih.gov. To ensure adequate drug stability during sample collection for pharmacokinetic analysis in research models, specific conditions such as acidic pH adjustment may be required fda.govnih.gov. Stability studies using techniques like LC-MS/MS have also been employed to track the degradation of this compound in controlled conditions researchgate.net. Forced degradation studies can be performed to evaluate the stability-indicating capability of analytical methods rsc.org.
Table: this compound Degradation Half-Lives in Mueller-Hinton Broth nih.gov
Condition | Half-Life (hours) |
Room Temperature | 40 ± 3 |
37°C | 20 ± 2 |
These findings highlight the importance of considering this compound's stability and degradation when designing and interpreting in vitro studies and handling samples in laboratory settings.
Future Directions and Emerging Research Avenues for Dalfopristin
Exploration of Undiscovered Ribosomal Binding Sites
Dalfopristin is known to bind to the 50S ribosomal subunit, specifically within or near the peptidyl transferase center (PTC), affecting both A- and P-site occupation by tRNA molecules. researchgate.netnih.govresearchgate.net It binds close to quinupristin (B39894), and their synergistic effect is linked to shared contacts with nucleotides like A2062. nih.govresearchgate.net this compound's binding induces a conformational change in the PTC, including a stable distortion of the universally conserved nucleotide U2585, which is thought to contribute to the bactericidal activity and post-antibiotic effect of the combination. nih.govresearchgate.net
While the primary binding site is well-characterized, research could explore whether this compound interacts with other ribosomal regions or induces conformational changes that extend beyond the immediate vicinity of the PTC. nih.gov Understanding the full spectrum of its ribosomal interactions could reveal additional mechanisms of action or potential for synergy with other ribosome-targeting agents that bind to distinct or overlapping sites. pnas.org Crystallographic studies of the ribosome in complex with this compound and other antibiotics can reveal the mode of inhibition and potential for synergistic binding at neighboring sites. nih.govpnas.org
Development of this compound-Based Molecular Tools
The specific and high-affinity binding of this compound to the bacterial ribosome makes it a valuable candidate for the development of molecular tools. nih.gov Its ability to induce conformational changes in the ribosome could be exploited to study ribosomal dynamics and function. nih.govresearchgate.net Researchers could synthesize modified this compound molecules with attached probes (e.g., fluorescent tags, affinity labels) to track ribosomal subunits in live bacteria, investigate ribosome assembly, or study the interaction of ribosomes with other cellular components. The stable complex formed between this compound, quinupristin, and the ribosome could be utilized to stabilize ribosomal structures for detailed analysis. nih.gov Furthermore, understanding the structural basis of this compound's interaction with specific nucleotides like A2062, G2058, A2059, A2439, G2505, U2506, and U2585 could inform the design of new molecular tools to target these sites specifically. nih.govresearchgate.net
Investigating this compound's Influence on Host Cellular Processes (non-clinical, e.g., macrophage function)
Beyond its direct antibacterial effects, research is emerging on the influence of this compound, particularly in combination with quinupristin, on host cellular processes, specifically in a non-clinical context such as immune cell function. Studies have shown that subinhibitory concentrations of quinupristin/dalfopristin can attenuate the virulence of Staphylococcus aureus by reducing the release of factors that induce tumor necrosis factor secretion in macrophages and decreasing S. aureus-mediated killing of infected host cells. oup.comoup.com This suggests a potential immunomodulatory effect or an ability to interfere with bacterial factors that manipulate host cell behavior. Future research could delve deeper into the mechanisms behind these observations, exploring this compound's impact on other immune cells, cytokine production, phagocytosis, or intracellular bacterial survival, independent of its bactericidal activity at higher concentrations. oup.comoup.com
Novel Combinatorial Strategies and Mechanistic Synergy Beyond Quinupristin
While the synergy between this compound and quinupristin is well-established and forms the basis of their clinical use, exploring novel combinations of this compound with other antimicrobial or non-antimicrobial agents represents a significant research avenue. mims.comdrugs.comwikipedia.orgnih.gov Studies have already investigated combinations of quinupristin-dalfopristin with agents like doxycycline (B596269), vancomycin, ampicillin-sulbactam, and cefepime, showing synergistic or enhanced activity against certain resistant strains. nih.govoup.comasm.orgnih.gov
Future research could focus on:
Identifying compounds that can further enhance this compound's binding or activity at the ribosome through different mechanisms.
Exploring combinations that target different essential bacterial pathways simultaneously to overcome resistance or achieve broader spectrum activity.
Investigating the potential for synergy with agents that disrupt bacterial cell wall synthesis, membrane integrity, or metabolic processes.
Analyzing the mechanistic basis of synergy in novel combinations using structural biology and biochemical techniques to understand how this compound interacts with other compounds and their targets. researchgate.netnih.govresearchgate.netpnas.org
Data from studies on combinations with doxycycline and cell-wall-active agents against E. faecium and S. aureus provide a foundation for this research. nih.govoup.com For instance, the combination of quinupristin-dalfopristin with doxycycline has been shown to prevent the development of resistance in VREF. oup.comasm.org
Biotechnological Applications of this compound and its Resistance Mechanisms
The unique mechanism of action and the known resistance mechanisms associated with this compound offer potential biotechnological applications. Understanding how bacteria develop resistance, particularly through enzymatic modification (e.g., vat and vga genes encoding acetyltransferases) or efflux pumps (lsa and msrC genes), can inform the development of strategies to counteract resistance in other contexts. oup.comresearchgate.netasm.organnlabmed.org
Possible biotechnological applications include:
Development of biosensors to detect the presence of this compound or related streptogramins in environmental or clinical samples.
Engineering of bacteria with modified ribosomes to study protein synthesis or as platforms for producing specific peptides or proteins.
Utilizing resistance genes or proteins as markers in genetic studies or as tools for directed evolution experiments.
Exploring the potential of this compound or its derivatives as tools to selectively inhibit protein synthesis in specific organisms or cellular compartments for research purposes.
The study of the lsa gene in Enterococcus faecalis, which influences resistance to this compound through active efflux, provides an example of how understanding resistance mechanisms can open up new research avenues. oup.comasm.org
Advanced Computational Modeling of this compound-Target Interactions
Advanced computational modeling techniques, such as molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can play a crucial role in future this compound research. guidetopharmacology.org These methods can provide detailed insights into the dynamic interactions between this compound and the bacterial ribosome at the atomic level, complementing experimental structural data. nih.govresearchgate.net
Computational modeling can be used to:
Predict the binding affinity of this compound derivatives to the ribosome, guiding the design of new compounds with improved potency or altered specificity.
Simulate the conformational changes induced in the ribosome upon this compound binding, providing a deeper understanding of its mechanism of action and synergy with quinupristin. nih.govresearchgate.net
Model the interaction of this compound with resistance enzymes or efflux pumps to design inhibitors that can restore susceptibility in resistant strains. oup.comresearchgate.netasm.organnlabmed.org
Screen large libraries of compounds computationally to identify potential synergistic partners for this compound. nih.govoup.comnih.gov
Computational studies can accelerate the discovery and optimization of this compound-based agents and strategies by reducing the need for extensive experimental testing.
Q & A
Basic Research Questions
Q. What are the primary mechanisms of action of Dalfopristin against bacterial targets, and what experimental assays are most effective in validating its efficacy in vitro?
- Methodological Answer : this compound inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. To validate efficacy, use minimum inhibitory concentration (MIC) assays with standardized bacterial strains (e.g., Staphylococcus aureus ATCC 29213) and time-kill curve analyses. Include controls for ribosomal binding affinity via isothermal titration calorimetry (ITC) and confirm target engagement using radiolabeled ligand displacement assays. Ensure reproducibility by adhering to CLSI guidelines for antimicrobial susceptibility testing .
Q. How should researchers design in vitro experiments to assess this compound's bactericidal activity while ensuring reproducibility across different laboratory settings?
- Methodological Answer :
- Experimental Design : Use a checkerboard assay to evaluate synergy with quinupristin.
- Controls : Include reference antibiotics (e.g., vancomycin) and solvent controls.
- Standardization : Use CLSI-recommended media (e.g., cation-adjusted Mueller-Hinton broth) and incubation conditions (35°C, 18–24 hours).
- Data Reporting : Document growth conditions, inoculum preparation, and endpoint criteria (e.g., ≥3-log reduction in CFU/mL for bactericidal activity). Cross-validate results with independent replicates and inter-laboratory comparisons .
Q. What are the critical parameters for characterizing this compound's chemical stability in different storage conditions, and how can degradation products be identified?
- Methodological Answer :
- Stability Testing : Use high-performance liquid chromatography (HPLC) under accelerated degradation conditions (e.g., 40°C/75% RH for 6 months).
- Degradation Analysis : Employ LC-MS/MS to identify degradation products. Quantify stability using ICH Q1A(R2) guidelines for forced degradation studies.
- Documentation : Report purity thresholds (>95% by HPLC) and storage recommendations (e.g., -20°C in anhydrous DMSO) .
Advanced Research Questions
Q. What statistical approaches are recommended for resolving contradictions between in vitro efficacy data and in vivo pharmacokinetic outcomes of this compound in preclinical studies?
- Methodological Answer :
- PK/PD Modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate free drug concentrations with microbial kill rates.
- Monte Carlo Simulations : Predict clinical efficacy by simulating 10,000 virtual subjects, incorporating variability in protein binding and renal clearance.
- Data Integration : Apply Bayesian hierarchical models to reconcile discrepancies between static in vitro and dynamic in vivo environments .
Q. How can researchers integrate multi-omics datasets (e.g., transcriptomics, proteomics) to investigate resistance mechanisms emerging during prolonged this compound exposure in bacterial populations?
- Methodological Answer :
- Experimental Design : Conduct longitudinal studies with serial sub-MIC exposures over 30 generations.
- Omics Workflow :
- Transcriptomics : RNA-seq to identify upregulated efflux pumps (e.g., msrA).
- Proteomics : TMT-labeled LC-MS/MS to quantify ribosomal protein modifications.
- Bioinformatics : Use STRING-DB for pathway enrichment and Cytoscape for network analysis.
- Validation : CRISPR-Cas9 knockouts to confirm resistance determinants .
Q. What methodologies are optimal for studying this compound's subcellular distribution in host tissues to evaluate potential off-target effects?
- Methodological Answer :
- Imaging Techniques : Use matrix-assisted laser desorption/ionization (MALDI) imaging mass spectrometry for spatial resolution in tissue sections.
- Quantitation : Isotope dilution mass spectrometry (IDMS) with deuterated internal standards.
- Ethical Considerations : Adhere to 3R principles (Replacement, Reduction, Refinement) in animal models .
Data Management and Reproducibility
Q. How should researchers structure data management plans (DMPs) for this compound studies to comply with FAIR principles (Findable, Accessible, Interoperable, Reusable)?
- Methodological Answer :
- Metadata Standards : Use ISA-Tab format for experimental metadata.
- Repository Selection : Deposit raw spectra in MetaboLights, sequencing data in SRA, and pharmacokinetic data in Dryad.
- Documentation : Include SOPs for assay protocols and version-controlled analysis scripts (e.g., GitHub repositories) .
Tables for Methodological Reference
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